Ethyl 5-aminopicolinate
Overview
Description
Ethyl 5-aminopicolinate is an organic compound with the molecular formula C8H10N2O2. It is a derivative of picolinic acid, where the carboxyl group is esterified with ethanol, and an amino group is attached to the fifth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-aminopicolinate can be synthesized through several methods. One common approach involves the esterification of 5-aminopicolinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-aminopicolinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: this compound alcohol.
Substitution: Various halogenated or alkylated derivatives.
Scientific Research Applications
Ethyl 5-aminopicolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-aminopicolinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing picolinic acid, which has known biological activities. These interactions can modulate biochemical pathways, making this compound a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Ethyl 5-nitropicolinate: Similar structure but with a nitro group instead of an amino group.
Ethyl 5-chloropicolinate: Contains a chlorine atom at the fifth position.
Ethyl 5-bromopicolinate: Contains a bromine atom at the fifth position.
Uniqueness: Ethyl 5-aminopicolinate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its nitro, chloro, and bromo counterparts. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Biological Activity
Ethyl 5-aminopicolinate (EAP) is a compound of interest due to its potential biological activities. This article reviews the existing literature on EAP, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
This compound is an aminopicolinic acid derivative characterized by the following chemical structure:
- Molecular Formula : C_8H_10N_2O_2
- Molecular Weight : 166.18 g/mol
- IUPAC Name : this compound
The compound features a pyridine ring substituted with an amino group and an ethyl ester, which contributes to its biological activity.
Antimicrobial Activity
EAP has demonstrated significant antimicrobial properties against various pathogens. A study reported that EAP exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the bacterial strain tested. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 64 |
Escherichia coli | 128 |
Pseudomonas aeruginosa | 32 |
Antioxidant Activity
EAP has also been evaluated for its antioxidant properties. In vitro assays demonstrated that EAP can scavenge free radicals effectively, with an IC50 value of approximately 25 µg/mL. This property is crucial in mitigating oxidative stress-related damage in cells.
The biological activity of EAP can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : EAP has been shown to inhibit enzymes involved in bacterial metabolism, leading to reduced growth rates.
- Cell Membrane Disruption : The compound may integrate into bacterial membranes, altering permeability and leading to cell lysis.
- Radical Scavenging : EAP can neutralize reactive oxygen species (ROS), thus protecting cells from oxidative damage.
Study on Antimicrobial Effects
A recent study published in the Journal of Antibiotics explored the efficacy of EAP against multi-drug resistant strains of bacteria. The researchers found that EAP not only inhibited bacterial growth but also enhanced the effectiveness of conventional antibiotics when used in combination therapy.
- Combination Therapy Results :
- EAP + Amoxicillin: Reduced MIC by 50%
- EAP + Ciprofloxacin: Enhanced antibacterial activity by synergistic effects.
Toxicological Assessment
In a toxicity study involving animal models, EAP was administered at varying doses (10, 20, and 50 mg/kg). Results indicated no significant adverse effects on liver or kidney functions, as assessed by serum biochemical markers. The compound was well-tolerated up to a dose of 50 mg/kg, suggesting a favorable safety profile for further development.
Properties
IUPAC Name |
ethyl 5-aminopyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)7-4-3-6(9)5-10-7/h3-5H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUCUZXFDZISMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550450 | |
Record name | Ethyl 5-aminopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119830-47-6 | |
Record name | Ethyl 5-aminopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-aminopyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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